![molecular formula C11H13NO B2812571 (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole CAS No. 208994-28-9](/img/structure/B2812571.png)
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrrole synthesis often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions . There are also other methods for the synthesis of pyrrole compounds, such as the Paal-Knorr Pyrrole Synthesis .Molecular Structure Analysis
In general, pyrrole has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . In CDCl3, it has chemical shifts at 6.68 (H2, H5) and 6.22 (H3, H4) .Chemical Reactions Analysis
Pyrrole undergoes electrophilic substitution reactions at carbon-2 and gives 2-substituted product . Other reactions include nitration, sulphonation, halogenation, and Friedel-Craft Acylation .Physical And Chemical Properties Analysis
Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Scientific Research Applications
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
Pharmaceutical Applications: Pyrrole is an essential chemical with considerable relevance as a pharmaceutical framework for many biologically necessary medications . The growing demand for biologically active compounds calls for a simple one-pot method for generating novel pyrrole derivatives .
Organic Dyes: Pyrrole is the basis for a wide range of products, including organic dyes .
Conjugated Polymers: Pyrrole derivatives are used in the production of conjugated polymers .
Optoelectronics: Pyrrole and its derivatives have applications in optoelectronics .
Semiconductors: Pyrrole-based compounds are used in the production of semiconductors .
Sensors: Pyrrole and its derivatives are used in the development of sensors .
rac-(2r,6s)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene
Mitochondrial Metabolism Modulators: Chromenopyrrole derivatives have been identified as potential modulators of mitochondrial metabolism . They efficiently suppress mitochondrial membrane potential, elevate reactive oxygen species content, and deplete ATP content in a hepatoma cell line (Hepa1-6), without affecting the proliferation of T- or B-cells .
Synthesis of Tricyclic Compounds: An efficient, environmentally benign, transition-metal free, tandem C–N, C–O bond formation reaction is developed for the synthesis of tricyclic 7-oxa-2-azatricyclo .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of these compounds are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
They are believed to interact with the estrogen receptors, potentially modulating their activity
properties
IUPAC Name |
(3aS,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAHIFUCPXKCU-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3[C@@H]2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.